

Diethoxyethyl succinate as a bio-based solvent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethoxyethyl succinate*

Cat. No.: *B1588251*

[Get Quote](#)

An In-depth Technical Guide to **Diethoxyethyl Succinate**: A Bio-Based Solvent for Advanced Applications

Abstract

The imperative for sustainable and green chemistry has catalyzed the exploration of bio-based solvents as viable alternatives to their traditional, petroleum-derived counterparts.[\[1\]](#)[\[2\]](#)

Diethoxyethyl succinate (DEES), a diester of succinic acid and 2-ethoxyethanol, is emerging as a multifunctional solvent with significant potential in the pharmaceutical, cosmetic, and personal care industries.[\[3\]](#) Its favorable safety profile, unique solubility characteristics, and the potential for a bio-based origin from fermented succinic acid position it as a compelling ingredient for modern formulations.[\[3\]](#) This guide provides a comprehensive technical overview of **diethoxyethyl succinate**, covering its physicochemical properties, synthesis, applications in drug development, and its environmental, health, and safety profile.

Introduction: The Shift Towards Bio-Based Solvents

The chemical industry is undergoing a paradigm shift, driven by regulatory pressures and a growing demand for environmentally responsible practices.[\[4\]](#)[\[5\]](#) Solvents, which are fundamental to countless chemical processes, are a primary focus of this transition due to their large-volume usage and the potential environmental and health impacts of conventional options.[\[4\]](#)[\[6\]](#) Bio-based solvents, derived from renewable biomass feedstocks like sugars, starches, and vegetable oils, offer a promising alternative.[\[1\]](#)[\[7\]](#) They contribute to reducing the carbon footprint, often exhibit lower toxicity, and are typically biodegradable.[\[1\]](#)[\[7\]](#)

Diethoxyethyl succinate (CAS No. 26962-29-8), chemically known as bis(2-ethoxyethyl) butanedioate, belongs to the dicarboxylic acid ester family.^{[3][8]} Its significance lies in its hybrid structure, incorporating ether functionalities from the 2-ethoxyethyl groups. This unique molecular architecture imparts compatibility with both hydrophobic and hydrophilic substances, making it a versatile solvent for complex formulations.^[3] The "bio-based" aspect of DEES is primarily linked to its succinic acid precursor, which can be produced sustainably through the fermentation of carbohydrates.^[3]

Physicochemical Properties

Understanding the fundamental properties of a solvent is critical for its effective application.

Diethoxyethyl succinate is a clear, colorless liquid with a low odor profile, making it suitable for formulations where fragrance is a concern.^[9] Its key properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	Bis(2-ethoxyethyl) butanedioate	[8] [10]
CAS Number	26962-29-8	[3] [10]
Molecular Formula	C ₁₂ H ₂₂ O ₆	[8] [10]
Molecular Weight	262.30 g/mol	[3] [8]
Boiling Point	327.5 ± 22.0 °C	[10] [11]
Density	1.064 ± 0.06 g/mL	[10]
Solubility	Soluble in oil; partially soluble in water (approx. 1-8%) and ethanol (approx. 10%).	[12] [13]
Appearance	Colorless transparent liquid	[13] [14]

The dual ether linkages in its structure are key to its performance, allowing it to act as an effective solvent and solubilizer for a wide range of active ingredients that may have limited solubility in conventional cosmetic or pharmaceutical bases.^{[3][14]}

Synthesis and Manufacturing

The primary industrial synthesis of **diethoxyethyl succinate** is achieved through the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3]

Reaction Mechanism

The reaction follows a well-established esterification mechanism:

- Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of succinic acid, increasing the electrophilicity of the carbonyl carbon.[3]
- Nucleophilic Attack: The hydroxyl group of 2-ethoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon.[3]
- Intermediate Formation: This attack forms a tetrahedral intermediate.
- Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the **diethoxyethyl succinate** ester.[3]

To drive the reaction to completion, water is typically removed continuously from the reaction mixture. Industrial-scale production often employs a molar ratio of succinic acid to 2-ethoxyethanol between 1:2 and 1:2.5 to maximize yield.[3]

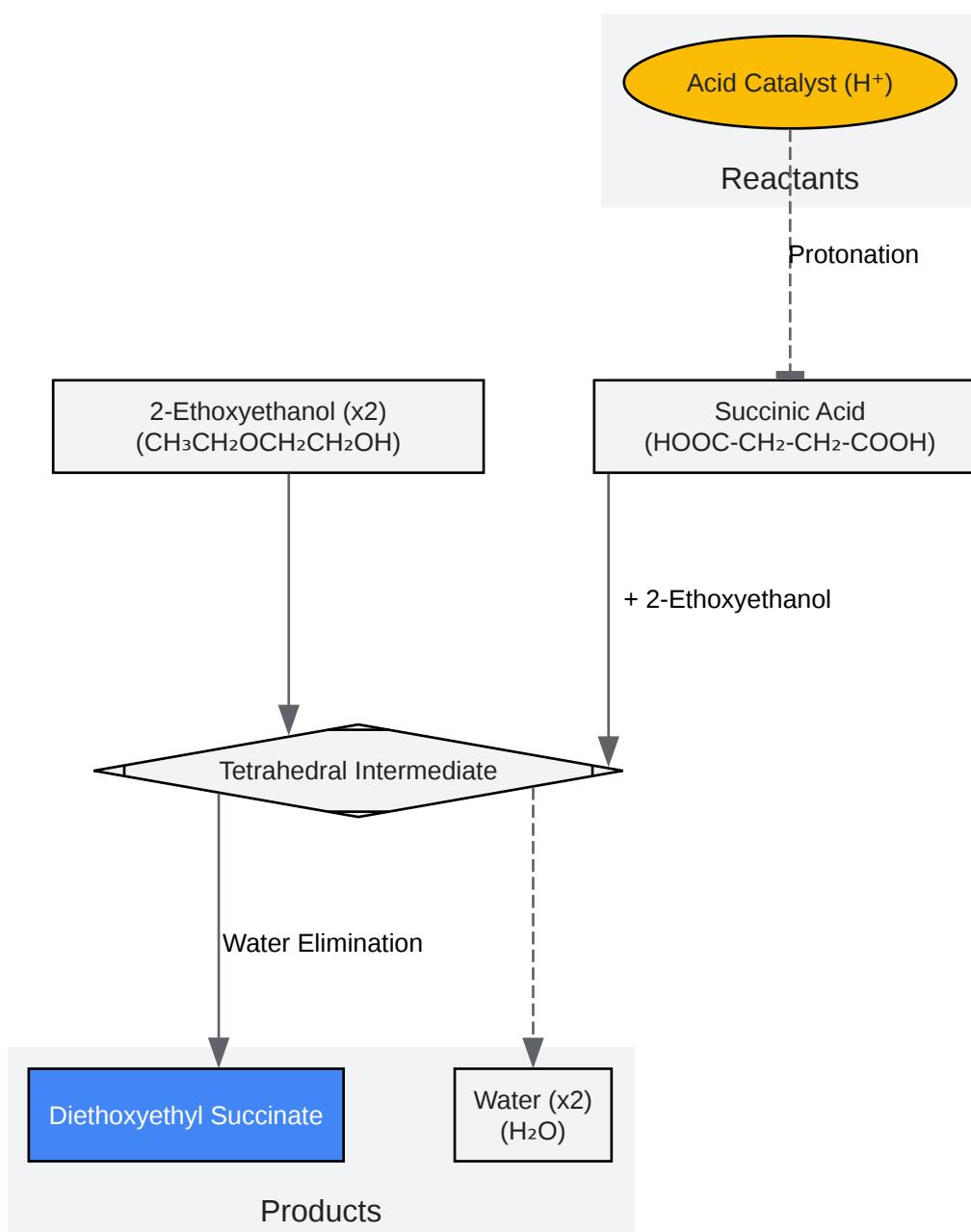


Figure 1: Acid-Catalyzed Synthesis of Diethoxyethyl Succinate

[Click to download full resolution via product page](#)

*Synthesis of **Diethoxyethyl Succinate** via Esterification.*

Purification

Post-reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and by-products. Vacuum distillation is the preferred method for this purification, as the reduced

pressure lowers the boiling point of DEES, preventing thermal degradation.[3]

Applications in Pharmaceutical and Drug Development

Diethoxyethyl succinate's properties make it a highly valuable excipient in the pharmaceutical industry.

- Solvent and Solubilizer: It can significantly enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] Its ability to dissolve a wide range of compounds makes it suitable for liquid and semi-solid dosage forms.
- Emollient in Topicals: In dermatological preparations, it functions as a non-greasy emollient, improving the texture and feel of creams and lotions while helping to maintain the skin's moisture barrier.[10][14]
- Plasticizer: Succinate esters are being explored as "green" plasticizers, and DEES can be used in the production of polymers for medical devices or drug delivery systems.[3]

EXPERIMENTAL PROTOCOL: Evaluating DEES for API Solubility Enhancement

This protocol outlines a standardized procedure to quantify the solubility of a poorly soluble API in **diethoxyethyl succinate** compared to a conventional solvent.

Objective: To determine and compare the saturation solubility of a model API (e.g., Ibuprofen) in **Diethoxyethyl Succinate** (DEES) and a benchmark solvent (e.g., Propylene Glycol).

Materials:

- Model API (Ibuprofen)
- **Diethoxyethyl Succinate** (DEES), analytical grade
- Propylene Glycol (PG), analytical grade
- HPLC-grade Acetonitrile and water

- 0.22 μm syringe filters
- Thermostatic shaker/incubator
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

- Preparation of Standard Solutions: Prepare a stock solution of the API in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.
- Sample Preparation:
 - Add an excess amount of the API to separate vials containing a fixed volume (e.g., 2 mL) of DEES and PG, respectively.
 - Ensure a solid excess of the API is visible in each vial to guarantee saturation.
- Equilibration:
 - Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
- Sampling and Filtration:
 - After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
 - Carefully withdraw an aliquot from the supernatant of each vial using a syringe.
 - Immediately filter the aliquot through a 0.22 μm syringe filter into a clean HPLC vial to remove any undissolved API particles.

- Dilution and Analysis:
 - Accurately dilute the filtered samples with acetonitrile to bring the API concentration within the range of the calibration curve.
 - Analyze the calibration standards and the diluted samples using a validated HPLC method.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Use the regression equation from the calibration curve to calculate the concentration of the API in the diluted samples.
 - Multiply the result by the dilution factor to determine the saturation solubility of the API in both DEES and PG, expressed in mg/mL.

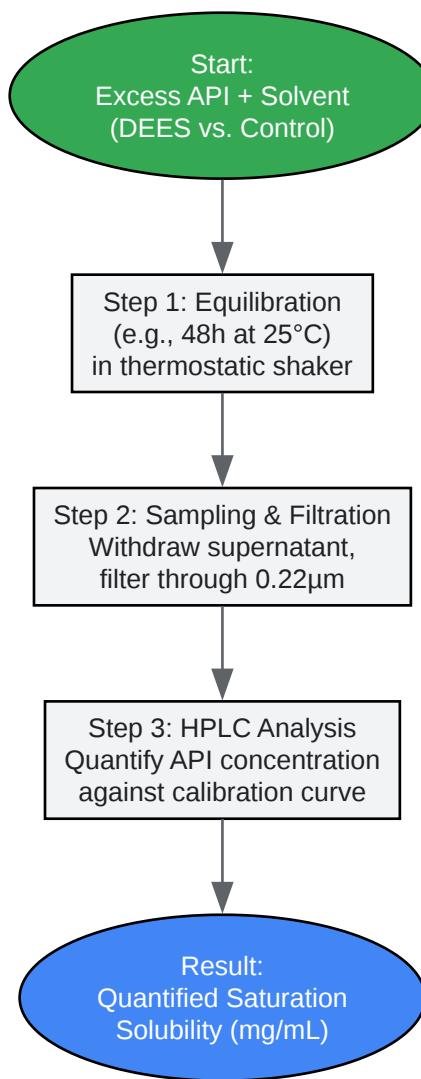


Figure 2: Workflow for API Solubility Assessment

[Click to download full resolution via product page](#)

Workflow for Evaluating API Solubility in DEES.

Environmental, Health, and Safety (EHS) Profile

For a solvent to be considered "green," a thorough evaluation of its EHS profile is essential.

Diethoxyethyl succinate is generally regarded as having a favorable safety profile.

Toxicology

Cosmetic safety assessments and available data indicate a low risk associated with the use of **diethoxyethyl succinate** in topical applications.^{[10][15]} It is considered gentle, non-irritating,

and suitable for sensitive skin.[9][10]

Hazard Category	Risk Level	Source(s)
Cancer	Low	[10][16]
Allergies & Immunotoxicity	Low	[10][16]
Developmental & Reproductive Toxicity	Low	[10][16]
Use Restrictions	Low	[10][16]

While data on acute oral and dermal toxicity is limited, the overall profile suggests it is relatively safe for its intended uses in cosmetics and pharmaceuticals.[3] As with any chemical, appropriate handling procedures should be followed, and patch testing is recommended for new cosmetic formulations.[15]

Environmental Fate and Biodegradability

The broader class of succinate esters is being investigated for its biodegradability.[3] Linear succinate diesters, which are structurally similar, have been shown to exhibit rapid biodegradation kinetics.[17] While specific data for DEES is not widely published, its ester linkages are susceptible to hydrolysis, suggesting it is unlikely to persist in the environment. However, it's important to note that its synthesis can involve petrochemicals unless a certified bio-based succinic acid is used, which is a key consideration in its life cycle assessment.[15] Discharging the chemical into drains should be avoided.[18]

Conclusion

Diethoxyethyl succinate stands out as a versatile and high-performance bio-based solvent with significant promise for the pharmaceutical and cosmetic industries. Its unique ability to bridge the solubility gap between polar and non-polar substances, combined with a favorable safety profile and a non-greasy skin feel, addresses many challenges faced by formulators. The potential to derive its succinic acid precursor from renewable feedstocks aligns perfectly with the principles of green chemistry and sustainability. As research continues and the demand for safer, more environmentally friendly ingredients grows, **diethoxyethyl succinate** is

well-positioned to become a staple in the development of next-generation drug delivery systems and advanced personal care products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lee-enterprises.com [lee-enterprises.com]
- 2. Bio-derived Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Diethoxyethyl succinate | 26962-29-8 | Benchchem [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. Diethoxyethyl succinate | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Cas 26962-29-8,DIETHOXYETHYL SUCCINATE | lookchem [lookchem.com]
- 12. Diethoxyethyl Succinate [myskinrecipes.com]
- 13. ensince.com [ensince.com]
- 14. nbanno.com [nbanno.com]
- 15. sincereskincare.com [sincereskincare.com]
- 16. ewg.org [ewg.org]
- 17. researchgate.net [researchgate.net]
- 18. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [Diethoxyethyl succinate as a bio-based solvent]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588251#diethoxyethyl-succinate-as-a-bio-based-solvent\]](https://www.benchchem.com/product/b1588251#diethoxyethyl-succinate-as-a-bio-based-solvent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com